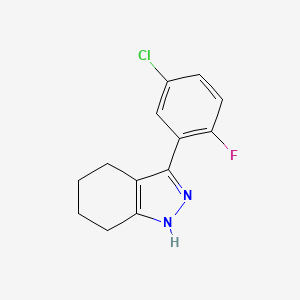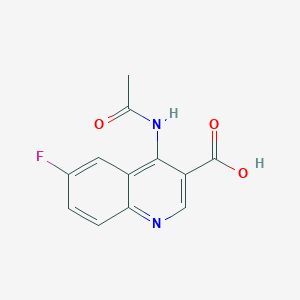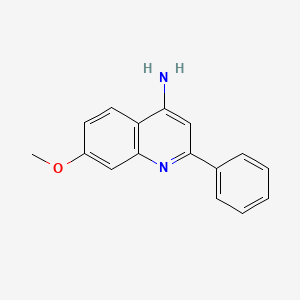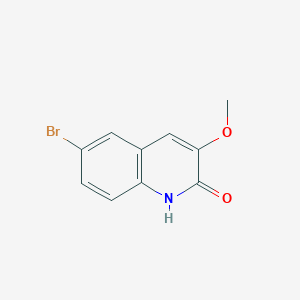![molecular formula C15H13NO3 B11863128 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one CAS No. 675198-61-5](/img/structure/B11863128.png)
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with acetyl and dimethyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7,8-dimethylquinoline-2,4-diol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the furoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-Hydroxy-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one.
Substitution: Halogenated furoquinoline derivatives.
科学研究应用
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
7,8-Dimethylquinoline-2,4-diol: A precursor in the synthesis of the target compound.
Furo[3,2-c]quinoline: A related compound with similar structural features.
3,5-Dimethylfuran: Shares the furan ring but lacks the quinoline moiety.
Uniqueness
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is unique due to its combined furoquinoline structure with acetyl and dimethyl groups This unique structure imparts specific chemical and biological properties that are not observed in its analogs
属性
CAS 编号 |
675198-61-5 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-acetyl-3,5-dimethyl-8H-furo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C15H13NO3/c1-7-4-14(18)16-12-6-13-11(5-10(7)12)8(2)15(19-13)9(3)17/h4-6H,1-3H3,(H,16,18) |
InChI 键 |
YOUWWFYUAWSCCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=CC3=C(C=C12)C(=C(O3)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)





![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)

